14-Hydroxynonadeca-10,12-dienoic acid
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Overview
Description
14-Hydroxynonadeca-10,12-dienoic acid is a long-chain fatty acid with a hydroxyl group at the 14th position and double bonds at the 10th and 12th positions. This compound is part of the hydroxy fatty acids family, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-Hydroxynonadeca-10,12-dienoic acid typically involves the hydroxylation of nonadeca-10,12-dienoic acid. This can be achieved through various methods, including:
Chemical Hydroxylation: Using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions to introduce the hydroxyl group.
Biocatalytic Methods: Employing enzymes like lipoxygenases or cytochrome P450 monooxygenases to catalyze the hydroxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis or biotechnological approaches. The choice of method depends on factors such as cost, yield, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
14-Hydroxynonadeca-10,12-dienoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly employed.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 14-oxononadeca-10,12-dienoic acid.
Reduction: Formation of 14-hydroxynonadecanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
14-Hydroxynonadeca-10,12-dienoic acid has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Studied for its role in cellular signaling and metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mechanism of Action
The mechanism of action of 14-Hydroxynonadeca-10,12-dienoic acid involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes and receptors involved in various biological processes. For example, it may act on peroxisome proliferator-activated receptors (PPARs), influencing lipid metabolism and inflammation.
Comparison with Similar Compounds
Similar Compounds
9-Hydroxyoctadeca-10,12-dienoic acid: Another hydroxy fatty acid with similar structural features but different biological activities.
12,13-Epoxy-9-hydroxynonadeca-7,10-dienoic acid: A related compound with an epoxy group, exhibiting distinct chemical reactivity and applications.
Uniqueness
14-Hydroxynonadeca-10,12-dienoic acid is unique due to its specific hydroxylation pattern and double bond positions, which confer unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.
Properties
CAS No. |
105835-46-9 |
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Molecular Formula |
C19H34O3 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
14-hydroxynonadeca-10,12-dienoic acid |
InChI |
InChI=1S/C19H34O3/c1-2-3-12-15-18(20)16-13-10-8-6-4-5-7-9-11-14-17-19(21)22/h8,10,13,16,18,20H,2-7,9,11-12,14-15,17H2,1H3,(H,21,22) |
InChI Key |
JHFOVTLNYHMZSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=CC=CCCCCCCCCC(=O)O)O |
Origin of Product |
United States |
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